REACTION_CXSMILES
|
[Cl:1][C:2]1C=C(Cl)C=C[C:3]=1[C:4]([Cl:6])=O.[CH2:12]([Mg]Br)[CH2:13][CH3:14].[O:17]1[CH2:21][CH2:20][CH2:19][CH2:18]1>[Cu]I>[Cl:1][CH:2]([CH2:3][CH2:4][Cl:6])[C:21]([C:20]1[CH:14]=[CH:13][CH:12]=[CH:18][CH:19]=1)=[O:17]
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC(=C1)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
copper (I) iodide
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(CC)[Mg]Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
The yellow suspension was stirred at -20° C. to -15° C. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
(10 minutes)
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the cooling bath was removed
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for another hour
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with water
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with toluene
|
Type
|
WASH
|
Details
|
The organic phase was washed with 1N aqueous hydrochloric acid, bicarbonate and brine
|
Type
|
FILTRATION
|
Details
|
filtrated through a silica gel pad
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC(C(=O)C1=CC=CC=C1)CCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |